molecular formula C24H29NO3 B12595244 N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide CAS No. 644980-21-2

N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide

Cat. No.: B12595244
CAS No.: 644980-21-2
M. Wt: 379.5 g/mol
InChI Key: GAUJRJOMZFLDFF-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide is a chemical compound with a molecular mass of 379.21474378799996 daltons . It is a type of benzamide derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclopentylamine, followed by the introduction of the 2-ethyl-3-methoxybenzoyl group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide or alkoxide ions replace halogen atoms.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

644980-21-2

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide

InChI

InChI=1S/C24H29NO3/c1-5-19-20(9-8-10-21(19)28-4)23(27)25-24(11-6-7-12-24)22(26)18-14-16(2)13-17(3)15-18/h8-10,13-15H,5-7,11-12H2,1-4H3,(H,25,27)

InChI Key

GAUJRJOMZFLDFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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